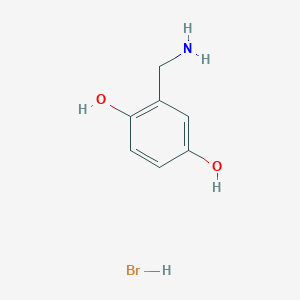
2-(Aminomethyl)benzene-1,4-diol hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)benzene-1,4-diol hydrobromide, also known by its CAS Number 57075-20-4, is a chemical compound with a molecular weight of 220.07 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 2-(Aminomethyl)benzene-1,4-diol hydrobromide is1S/C7H9NO2.BrH/c8-4-5-3-6(9)1-2-7(5)10;/h1-3,9-10H,4,8H2;1H . This code provides a specific description of the molecule’s structure, including the arrangement of atoms and bonds. Physical And Chemical Properties Analysis
2-(Aminomethyl)benzene-1,4-diol hydrobromide is a powder that is stored at room temperature . More detailed physical and chemical properties such as melting point, boiling point, flash point, and vapor pressure could not be found in the available resources.Scientific Research Applications
Antioxidant Mechanisms
One study delved into the reactions of hydroquinones (benzene-1,4-diols) with peroxyl radicals, yielding 1,4-semiquinone radicals. These reactions, crucial in understanding antioxidant mechanisms, show that the antioxidant behavior of hydroquinones varies significantly depending on ring-substitution and reaction conditions. The study provides insights into the interaction between semiquinone radicals and molecular oxygen, highlighting an unusual hydrogen atom abstraction mechanism. This research is vital for understanding the antioxidant properties of compounds related to 2-(Aminomethyl)benzene-1,4-diol hydrobromide (Valgimigli et al., 2008).
Metal Complex Formation
Another area of research focuses on the complexation of 2-(Aminomethyl)benzene-1,4-diol hydrobromide derivatives with transition metal ions. This study developed spectrophotometric methods for determining the complexation of these compounds with metal ions, which is pivotal in pharmaceutical research. The formation of colored complexes and their stability constants were meticulously studied, providing a foundation for further applications in drug formulation and analysis (Kaushik et al., 2022).
Antibacterial and Antifungal Applications
Research on the synthesis of new derivatives of 2-(Aminomethyl)benzene-1,4-diol hydrobromide explored their potential as antibacterial and antifungal agents. These studies found promising activity against tested microorganisms, indicating the potential of these compounds in developing new treatments for bacterial and fungal infections (Narayana et al., 2006).
Catalysis and Polymer Support
The compound has also been used in the context of catalysis, particularly in hydroamination reactions. Research on polymer-supported organolanthanide hydroamination catalysts demonstrates the versatility of 2-(Aminomethyl)benzene-1,4-diol hydrobromide derivatives in synthesizing efficient and recyclable catalysts. This work highlights the potential for sustainable and green chemistry applications (Zhao & Marks, 2006).
Fluorescent Sensors for Dopamine
Lastly, the development of fluorescent sensors for dopamine using derivatives of 2-(Aminomethyl)benzene-1,4-diol hydrobromide showcases the compound's role in creating sensitive and selective detection methods for biologically significant molecules. These sensors could revolutionize the monitoring and study of neurotransmitters in various research and clinical settings (Khattar & Mathur, 2013).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include recommendations for handling and storage, personal protective equipment, and procedures to follow in case of exposure .
properties
IUPAC Name |
2-(aminomethyl)benzene-1,4-diol;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2.BrH/c8-4-5-3-6(9)1-2-7(5)10;/h1-3,9-10H,4,8H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARYNNFLWWDBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)CN)O.Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

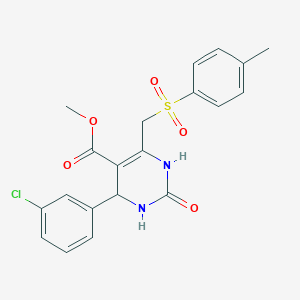
![N-cyclopentyl-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2613802.png)
![N-benzyl-N-ethyl-2-{[3-(2-methylpropyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2613804.png)
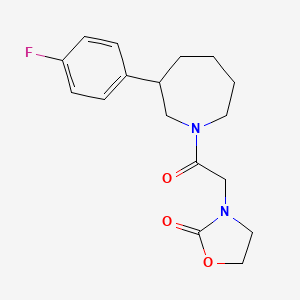
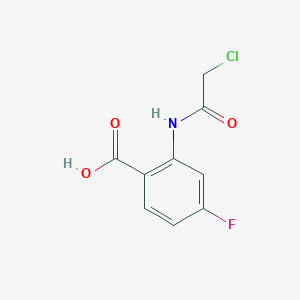
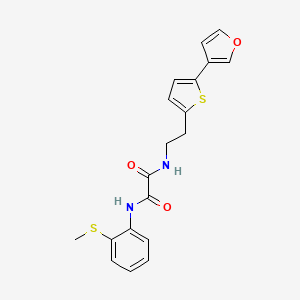
![N-[(5-chloro-1,2,3-thiadiazol-4-yl)methyl]aniline](/img/structure/B2613810.png)

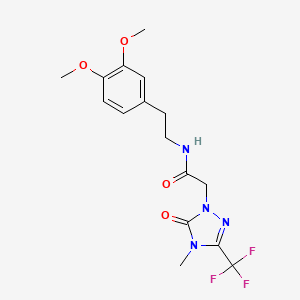

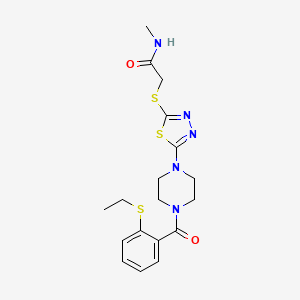
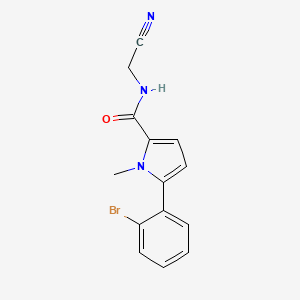
![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]thiophene-2-sulfonamide](/img/structure/B2613821.png)
![N-((1-((4-fluorophenyl)carbamoyl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2613824.png)